![molecular formula C25H31N5O2S B2979671 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione CAS No. 689266-62-4](/img/no-structure.png)

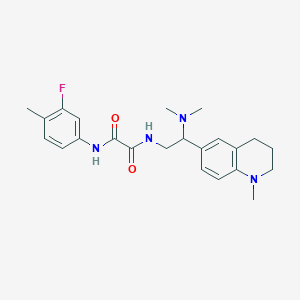

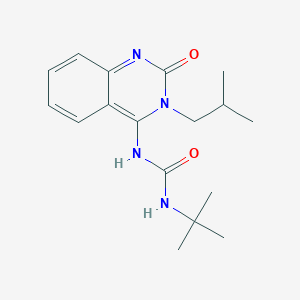

4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H31N5O2S and its molecular weight is 465.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial, Analgesic, and Anti-inflammatory Applications

Quinazoline derivatives, such as the one you've inquired about, have been investigated for their potential in treating a range of conditions. For instance, Dash et al. (2017) explored the antimicrobial, analgesic, and anti-inflammatory properties of quinazoline-4-one/4-thione derivatives. They found that certain compounds showed significant activity against microbes and exhibited good profiles against both pain and inflammation (Dash, Dash, Laloo, & Medhi, 2017).

Pharmacological Properties in Tissue Characterization

Chueh et al. (2002) characterized the pharmacological properties of several quinazoline-based compounds, including their inhibitory effects on α1-adrenoceptor antagonist properties. This study provided insight into the selective antagonistic potency of these compounds in different tissues, which could be useful for hyperplastic prostate treatments (Chueh, Chern, Choong, Guh, & Teng, 2002).

Antitumor Agents

Li et al. (2020) synthesized novel quinazoline derivatives containing piperazine analogs, exhibiting potent antiproliferative activities against various cancer cell lines. These derivatives showed promise as potential antitumor agents, demonstrating the versatility of quinazoline in cancer research (Li, Chen, Hu, Zhu, Liu, Fu, Wang, & Ouyang, 2020).

Antihypertensive and Cardiovascular Applications

The quinazoline derivative DL-017 has demonstrated α1-adrenoceptor antagonistic effects, suggesting potential for treating hypertension. Studies by Tsai et al. (2001) on spontaneously hypertensive rats showed that DL-017 induced dose-dependent reductions in heart rate and blood pressure, highlighting its therapeutic potential in cardiovascular conditions (Tsai, Yang, Lee, Ding, Chern, & Yang, 2001).

Mécanisme D'action

Target of action

The compound contains a piperazine moiety, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states .

Biochemical pathways

Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Piperazine derivatives have been found to affect a variety of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

The pharmacokinetics of a compound depend on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione' involves the reaction of 6-(4-(3-methoxyphenyl)piperazin-1-yl)hexan-1-one with 2-amino-3-bromopyridine followed by the reaction with thiourea to form the final product.", "Starting Materials": [ "6-(4-(3-methoxyphenyl)piperazin-1-yl)hexan-1-one", "2-amino-3-bromopyridine", "thiourea" ], "Reaction": [ "Step 1: 6-(4-(3-methoxyphenyl)piperazin-1-yl)hexan-1-one is reacted with 2-amino-3-bromopyridine in the presence of a base such as potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to form the intermediate 6-(4-(3-methoxyphenyl)piperazin-1-yl)-N-(2-pyridinyl)hexanamide.", "Step 2: The intermediate 6-(4-(3-methoxyphenyl)piperazin-1-yl)-N-(2-pyridinyl)hexanamide is then reacted with thiourea in the presence of a base such as sodium hydroxide in a suitable solvent such as ethanol to form the final product 4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione." ] } | |

Numéro CAS |

689266-62-4 |

Formule moléculaire |

C25H31N5O2S |

Poids moléculaire |

465.62 |

Nom IUPAC |

1-[4-(3-methoxyphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |

InChI |

InChI=1S/C25H31N5O2S/c1-32-20-9-7-8-19(18-20)29-14-16-30(17-15-29)23(31)12-3-2-6-13-26-24-21-10-4-5-11-22(21)27-25(33)28-24/h4-5,7-11,18H,2-3,6,12-17H2,1H3,(H2,26,27,28,33) |

Clé InChI |

DBNFHJVQEYBEQY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)

![1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979595.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B2979596.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)

![2-[(2,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2979599.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2979607.png)

![7-(4-fluorobenzoyl)-5-(4-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2979608.png)

![(E)-ethyl 2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2979609.png)

![4-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979611.png)